6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE
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Overview
Description
6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE is a heterocyclic compound that features a pyridazine ring substituted with an amino group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylmorpholine and 2-chloropyridazine.
Nitration and Reduction: The nitro group on the phenyl ring is reduced to an amino group using a reducing agent like palladium on carbon (Pd-C) and hydrogen gas.
Cyclization: The amino group then undergoes cyclization with the pyridazine ring under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted pyridazine derivatives.
Scientific Research Applications
6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
4-(4-AMINOPHENYL)MORPHOLIN-3-ONE: This compound shares a similar structure but lacks the pyridazine ring.
6-ETHOXY-4-N-(2-MORPHOLIN-4-YLETHYL)-2-N-PROPAN-2-YL-1,3-DIOXANE: Another compound with a morpholine ring but different substituents.
Uniqueness
6-[3-AMINO-4-(MORPHOLIN-4-YL)PHENYL]-2H-PYRIDAZIN-3-ONE is unique due to its combination of a pyridazine ring with a morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-amino-4-morpholin-4-ylphenyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-11-9-10(12-2-4-14(19)17-16-12)1-3-13(11)18-5-7-20-8-6-18/h1-4,9H,5-8,15H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQDTNBOMUHYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NNC(=O)C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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